(2-Benzimidazolylthio)-acetic acid

Description

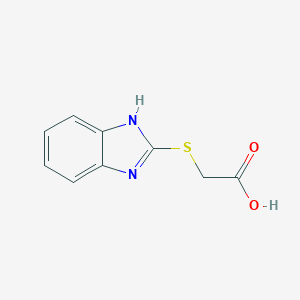

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-8(13)5-14-9-10-6-3-1-2-4-7(6)11-9/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNVBLJQBCTRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184508 | |

| Record name | (2-Benzimidazolythio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3042-00-0 | |

| Record name | (2-Benzimidazolythio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3042-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Benzimidazolythio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-BENZIMIDAZOLYLTHIO)-ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Benzimidazolylthio)-acetic acid chemical properties and structure

An In-depth Technical Guide on (2-Benzimidazolylthio)-acetic acid

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a heterocyclic organic compound. Its structure features a benzimidazole nucleus, which is a bicyclic system composed of a fused benzene and an imidazole ring. This core is substituted at the 2-position with a thioacetic acid group (-S-CH₂-COOH).

-

IUPAC Name: 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid[1]

-

SMILES: C1=CC=C2C(=C1)NC(=N2)SCC(=O)O[1]

-

InChI: InChI=1S/C9H8N2O2S/c12-8(13)5-14-9-10-6-3-1-2-4-7(6)11-9/h1-4H,5H2,(H,10,11)(H,12,13)[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 208.24 g/mol [2] |

| Melting Point | 214-215°C (decomposes)[2] |

| Boiling Point (Predicted) | 475.3 ± 47.0 °C[2] |

| Density (Predicted) | 1.50 ± 0.1 g/cm³[2] |

| pKa (Predicted) | 2.72 ± 0.10[2] |

| XlogP (Predicted) | 1.7[1] |

Experimental Protocols: Synthesis

The predominant synthetic route to this compound involves the S-alkylation of 2-mercaptobenzimidazole with a haloacetic acid derivative.[4]

General Synthesis Protocol:

-

Reactant Preparation: 2-Mercaptobenzimidazole is dissolved in a suitable solvent, commonly ethanol.[4] A base, such as potassium hydroxide or sodium acetate, is added to the solution to facilitate the deprotonation of the thiol group, forming a more nucleophilic thiolate.[4]

-

Alkylation: Chloroacetic acid, dissolved in the same solvent, is added dropwise to the reaction mixture.[4]

-

Reaction Conditions: The mixture is heated under reflux for several hours to drive the nucleophilic substitution reaction to completion.[4]

-

Product Isolation: After cooling, the reaction mixture is poured into cold water. The resulting precipitate of this compound is collected by filtration.[4]

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent to obtain a highly purified final product.[3]

An alternative method involves using ethyl chloroacetate as the alkylating agent to form the corresponding ester, which is subsequently hydrolyzed to the carboxylic acid.[4]

Chemical Transformations and Derivatives

This compound is a versatile intermediate for the synthesis of various heterocyclic systems.

-

Intramolecular Cyclization: A key chemical transformation is its intramolecular cyclization to form the tricyclic system, thiazolo[3,2-a]benzimidazol-3(2H)-one.[4] This is typically achieved by heating in the presence of a dehydrating agent like acetic anhydride or dicyclohexylcarbodiimide (DCC).[4]

Visualizations

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Diagram 2: Intramolecular Cyclization

Caption: Cyclization of this compound.

Pharmacological Potential and Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

-

Anti-inflammatory Activity: Derivatives of this compound have been a primary focus of investigation for their potential anti-inflammatory properties.[4][5]

-

Antimicrobial Agents: The core structure is found in numerous antimicrobial and antifungal compounds.[5]

-

Building Block for Drug Discovery: This molecule serves as a key starting material for the synthesis of more complex heterocyclic compounds, which are then screened for various biological activities.[4][6] The carboxylic acid and thioether functionalities provide reactive handles for creating diverse chemical libraries for drug discovery programs.

References

- 1. PubChemLite - this compound (C9H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 2. (2-BENZIMIDAZOLYLTHIO)ACETIC ACID CAS#: 3042-00-0 [amp.chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. This compound|Research Chemical [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities [mdpi.com]

An In-depth Technical Guide on the Mechanism of Action of (2-Benzimidazolylthio)-acetic Acid and its Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Benzimidazolylthio)-acetic acid and its derivatives represent a versatile class of benzimidazole compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of these compounds in biological systems, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. While a substantial body of research exists for the derivatives, data specifically for the parent compound, this compound, is limited. This guide synthesizes the available information, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to aid researchers and drug development professionals in their understanding and future exploration of this promising chemical scaffold.

Introduction

Benzimidazole is a heterocyclic aromatic organic compound, consisting of a fusion of benzene and imidazole rings. This core structure is a key pharmacophore in a multitude of clinically significant drugs and biologically active molecules. The incorporation of a thioacetic acid moiety at the 2-position of the benzimidazole ring system gives rise to this compound, a molecule that serves as a precursor for a wide array of derivatives with diverse pharmacological profiles. These derivatives have demonstrated potent anti-inflammatory, anticancer, and antimicrobial activities, making them attractive candidates for further drug development.[1][2][3] This guide will delve into the molecular mechanisms underlying these biological effects.

Anti-inflammatory Mechanism of Action

Derivatives of this compound have been investigated for their anti-inflammatory properties, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[4][5]

Inhibition of Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several studies have demonstrated that benzimidazole derivatives can selectively inhibit COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

Signaling Pathway: COX Inhibition and Reduction of Inflammation

Caption: Inhibition of COX enzymes by this compound derivatives.

Quantitative Data: COX Inhibition

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Benzimidazole derivative 5h | >100 | 0.06 | >1666 | [4] |

| Benzimidazole derivative 5j | >100 | 0.08 | >1250 | [4] |

| Benzimidazole derivative 5l | 12.1 | 8.2 | 1.48 | [5] |

| Celecoxib (Reference) | 9.4 | 0.08 | 117.5 | [5] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general method for determining the COX inhibitory activity of test compounds.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., TMPD)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds and reference inhibitor (e.g., Celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of test compounds and reference inhibitor at various concentrations.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the probe.

-

Add the test compound or reference inhibitor to the respective wells.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

The rate of reaction is calculated from the linear phase of the kinetic curve.

-

Percentage inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage inhibition against the logarithm of the compound concentration.

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for determining COX inhibitory activity.

Anticancer Mechanism of Action

The anticancer activity of benzimidazole derivatives, including those derived from this compound, is often attributed to their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[7][8][9]

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. Benzimidazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[7][8][9] This leads to a disruption of the mitotic spindle, G2/M phase cell cycle arrest, and subsequent induction of apoptosis.[1][7]

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition and Cytotoxicity

The following table summarizes the in vitro tubulin polymerization inhibitory activity and cytotoxic effects of various benzimidazole derivatives. Specific data for the parent compound were not found.

| Compound/Derivative | Tubulin Polymerization IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| Benzimidazole derivative 7n | 5.05 ± 0.13 | SK-Mel-28 | 2.55 | [1][7] |

| Benzimidazole derivative 7u | Not reported | SK-Mel-28 | 17.89 | [1][7] |

| Benzimidazole derivative 12b | Not reported | A2780S | 0.0062 | [8][9] |

| Benzimidazole derivative 5k | Not reported | MDA-MB-468 | 19.90 ± 1.37 | [10] |

| Colchicine (Reference) | - | B16-F10 | 0.079 | [4] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a general method for assessing the effect of compounds on tubulin polymerization.

Objective: To determine the inhibitory effect of test compounds on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Polymerization buffer (e.g., PEM buffer)

-

Test compounds and reference inhibitor (e.g., Colchicine)

-

96-well, clear bottom plate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare solutions of test compounds and reference inhibitor at various concentrations.

-

On ice, prepare a tubulin solution in the polymerization buffer containing GTP.

-

Add the tubulin solution to the wells of a pre-chilled 96-well plate.

-

Add the test compounds or reference inhibitor to the respective wells.

-

Place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.

-

The rate and extent of polymerization are determined from the kinetic curves.

-

The IC50 value is calculated by plotting the inhibition of polymerization against the compound concentration.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Antimicrobial Mechanism of Action

This compound and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[2][3] The primary mechanism is believed to involve the disruption of the microbial cell membrane and inhibition of biofilm formation.[11][12]

Disruption of Microbial Cell Membrane and Biofilm Formation

The lipophilic nature of the benzimidazole core allows these compounds to penetrate the microbial cell membrane. The acidic moiety and other substituents can then interact with membrane components, leading to a loss of membrane integrity and leakage of cellular contents. Furthermore, these compounds have been shown to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antibiotics.[11]

Logical Relationship: Antimicrobial Action

Caption: Proposed antimicrobial mechanism of action.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against different microbial strains. Specific MIC values for the parent compound were not consistently reported.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzimidazole derivative 6c | E. coli JW55031 | 2 | [13] |

| Benzimidazole derivative 6c (with colistin) | E. coli BW25113 | 8-16 | [13] |

| Benzimidazole derivative 90a | B. subtilis | 16 | [3] |

| Benzimidazole derivative 90a | P. aeruginosa | 4 | [3] |

| Ampicillin (Reference) | MRSA | 4 | [3] |

| Ciprofloxacin (Reference) | S. aureus | - | [2] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton Broth)

-

Test compounds and reference antibiotics

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial dilutions of the test compounds and reference antibiotics in the growth medium in a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound and its derivatives have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents. The primary mechanisms of action involve the inhibition of key cellular targets such as COX enzymes and tubulin, as well as the disruption of microbial integrity. The versatility of the benzimidazole scaffold allows for extensive chemical modifications, offering the potential to develop more potent and selective therapeutic agents.

A notable limitation in the current body of literature is the lack of comprehensive data on the parent compound, this compound. Future research should focus on elucidating the specific biological activities and mechanisms of this core molecule to provide a more complete understanding of the structure-activity relationships within this class of compounds. Further in-vivo studies are also warranted to validate the therapeutic potential of the most promising derivatives. The information compiled in this guide serves as a valuable resource for researchers and scientists to build upon and to accelerate the development of novel therapeutics based on the this compound framework.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Crystal Study, and Anti-Proliferative Activity of Some 2-Benzimidazolylthioacetophenones towards Triple-Negative Breast Cancer MDA-MB-468 Cells as Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cassara.com.ar [cassara.com.ar]

- 12. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Scientific Journey of (2-Benzimidazolylthio)-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Benzimidazolylthio)-acetic acid, a molecule rooted in the rich chemical history of benzimidazole derivatives, has emerged as a significant scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of its discovery, historical development, and key scientific attributes. The document details the synthetic pathways, physicochemical properties, and significant biological activities, with a particular focus on its anti-inflammatory and anticancer potential. Comprehensive experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic effects, including its interaction with critical signaling pathways such as NF-κB. All quantitative data is systematically presented in tabular format, and logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for the scientific community.

Introduction: The Benzimidazole Heritage

The story of this compound is intrinsically linked to the broader exploration of benzimidazoles, a class of heterocyclic aromatic organic compounds. Research into benzimidazole derivatives began in the early 20th century, with scientists establishing foundational synthesis methods, often involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives[1]. This versatile scaffold quickly gained prominence due to its presence in vital biological molecules, most notably as a core component of Vitamin B12[1]. The inherent biological activity of the benzimidazole nucleus spurred extensive research, leading to the development of a wide array of therapeutic agents with diverse applications, including anthelmintic, antiviral, and anticancer drugs[1]. The introduction of a sulfur-containing substituent at the 2-position of the benzimidazole ring was a strategic modification aimed at creating novel analogues with enhanced or unique biological properties[1]. It is within this rich historical and scientific context that this compound was first synthesized and subsequently investigated.

The Discovery and Synthesis of this compound

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is a logical and well-documented extension of early benzimidazole chemistry. The most common and established method for its preparation involves the reaction of 2-mercaptobenzimidazole with chloroacetic acid[2][3]. This straightforward nucleophilic substitution reaction has been a cornerstone of benzimidazole derivatization for decades.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂S | [4] |

| Molecular Weight | 208.24 g/mol | [4] |

| Melting Point | 214-215 °C (decomposes) | [4] |

| pKa | 2.72 ± 0.10 (Predicted) | [4] |

| Appearance | Solid |

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Mercaptobenzimidazole

-

Chloroacetic acid

-

Potassium hydroxide

-

Absolute ethanol

-

Water

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with stirring

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-mercaptobenzimidazole (0.03 mol) and potassium hydroxide (>0.03 mol) in 100 ml of absolute ethanol.

-

Heat the mixture with stirring under reflux.

-

Slowly add a solution of chloroacetic acid ( >0.03 mol) dropwise to the refluxing mixture.

-

Continue heating and stirring at approximately 60°C for 4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add water to the reaction mixture, which may result in the formation of a precipitate.

-

Filter the precipitate and wash it with water.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol-water.

-

Dry the purified product in an oven at a moderate temperature (e.g., 50°C).

Characterization:

The synthesized compound should be characterized using standard analytical techniques such as:

-

Melting Point Determination: To compare with the literature value.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a broad spectrum of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of benzimidazole derivatives. The mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways. A significant body of evidence points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism[5][6][7].

Quantitative Anti-inflammatory Data:

The following table summarizes the in vitro anti-inflammatory activity of selected benzimidazole derivatives, as indicated by their IC₅₀ values. It is important to note that these values are for derivatives and not the parent compound itself, but they provide a strong indication of the potential of this chemical class.

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

| 2-(4-methoxybenzyl)-1H-benzo[d]imidazole | LPS-induced NF-κB inhibition in RAW 264.7 cells | 1.7 | [5] |

| 2-(2-methoxybenzyl)-1H-benzo[d]imidazole | LPS-induced NF-κB inhibition in RAW 264.7 cells | 2.4 | [5] |

Anticancer Activity

The benzimidazole scaffold is a common feature in many anticancer agents. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data:

The following table presents the in vitro anticancer activity of representative benzimidazole derivatives, showcasing their potency against different cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamide derivative 5l | HCT116 (Human Colorectal Carcinoma) | 0.00005 | [8] |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamide derivative 5k | HCT116 (Human Colorectal Carcinoma) | 0.00012 | [8] |

Mechanism of Action: The NF-κB Signaling Pathway

The anti-inflammatory effects of benzimidazole derivatives are largely mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival[9]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), a cascade of events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Benzimidazole derivatives are believed to interfere with this pathway at one or more key points. One proposed mechanism is the inhibition of upstream kinases such as TGF-β-activated kinase 1 (TAK1), which is a critical activator of the IKK complex[9][10][11][12]. By inhibiting TAK1 or the IKK complex itself, benzimidazoles can prevent the degradation of IκBα and subsequently block the nuclear translocation of NF-κB.

Figure 1: Proposed mechanism of NF-κB inhibition by this compound derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

This compound or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

Figure 2: Workflow for the in vitro cytotoxicity MTT assay.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium

-

Test compound

-

Stimulant (e.g., TNF-α or LPS)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Incubation: Incubate the cells for 24 hours post-transfection.

-

Compound Treatment: Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α or LPS for 6 hours to activate the NF-κB pathway.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in the treated, stimulated cells to that in the stimulated-only cells.

Figure 3: Workflow for the NF-κB luciferase reporter assay.

Conclusion and Future Directions

This compound and its derivatives represent a compelling class of compounds with significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications. Their straightforward synthesis and the versatility of the benzimidazole scaffold offer ample opportunities for further structural modification and optimization. The well-established link between benzimidazole derivatives and the inhibition of the NF-κB signaling pathway provides a solid foundation for the rational design of novel and more potent therapeutic agents.

Future research should focus on several key areas:

-

Elucidation of Precise Molecular Targets: While the inhibition of the NF-κB pathway is a known mechanism, identifying the specific upstream kinases or other molecular targets of this compound itself will be crucial for understanding its precise mode of action.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the parent compound and subsequent biological evaluation will help in identifying the key structural features required for optimal activity and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising derivatives should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

-

Exploration of Other Therapeutic Areas: The diverse biological activities associated with the benzimidazole nucleus suggest that derivatives of this compound may have potential in other therapeutic areas beyond inflammation and cancer.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. mdpi.com [mdpi.com]

- 4. (2-BENZIMIDAZOLYLTHIO)ACETIC ACID CAS#: 3042-00-0 [amp.chemicalbook.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Diversity Oriented Synthesis and IKK inhibition of Aminobenzimidazole Tethered quinazoline-2,4-diones, thioxoquinazolin-4-ones, benzodiazepine-2,3,5-triones, isoxazoles and isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 9. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]

- 10. Novel phosphorylated TAK1 species with functional impact on NF-κB and β-catenin signaling in human Cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Biomechanical Signals Suppress TAK1 Activation to Inhibit NF-κB Transcriptional Activation in Fibrochondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Activity Screening of (2-Benzimidazolylthio)-acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity screening of (2-Benzimidazolylthio)-acetic acid derivatives. Benzimidazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] This document details the synthesis, experimental protocols for biological evaluation, and a summary of activity data for these promising compounds.

Synthesis of this compound Derivatives

The core structure, 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid, is typically synthesized through the reaction of 2-mercaptobenzimidazole with an haloacetic acid, such as chloroacetic acid, in the presence of a base. This core structure can then be further modified to create a variety of derivatives, often by converting the carboxylic acid group into esters or amides.

Experimental Protocol: Synthesis of 2-((1H-benzo[d]imidazol-2-yl) thio) acetic acid

-

A mixture of 2-mercaptobenzimidazole (0.03 mol) and potassium hydroxide (>0.03 mol) is prepared in 100 ml of absolute ethanol.

-

The mixture is heated under reflux with stirring.

-

2-Chloroacetic acid (>0.03 mol) is then added dropwise to the solution while maintaining stirring and heating at 60°C for 4 hours.

-

After cooling to room temperature, water is added to the mixture, which results in the formation of a white precipitate.

-

The precipitate is filtered, dried in an oven at 50°C for 30 minutes, and then weighed.

-

The final product is characterized using techniques such as Differential Scanning Calorimetry (DSC), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).

General Synthesis Workflow

Caption: General synthetic scheme for this compound and its derivatives.

Antimicrobial Activity Screening

Derivatives of this compound have been evaluated for their activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[4] Standard methods such as the agar diffusion method and broth dilution method are commonly employed to determine the antimicrobial efficacy.[4]

Experimental Protocol: Agar Diffusion Method

-

Bacterial or fungal strains are cultured in appropriate broth overnight.

-

The turbidity of the microbial suspension is adjusted to the 0.5 McFarland standard.

-

A sterile cotton swab is dipped into the adjusted suspension and used to evenly inoculate the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate.

-

Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

The impregnated discs are placed on the surface of the inoculated agar plates.

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs are used as positive controls, while a disc with the solvent alone serves as a negative control.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The diameter of the zone of inhibition around each disc is measured in millimeters.

Experimental Protocol: Broth Dilution Method for Minimum Inhibitory Concentration (MIC) [5]

-

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth or RPMI medium).

-

The final concentration of the microbial inoculum in each well is adjusted to approximately 0.5–2.5 × 10⁵ colony-forming units (CFU)/mL.[5]

-

A well containing only the inoculated broth is included as a positive control for growth, and a well with uninoculated broth serves as a negative control.

-

The plates are incubated under appropriate conditions (e.g., 24 hours for bacteria).[5]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][5]

Antimicrobial Screening Workflow

Caption: Workflow for antimicrobial activity screening of the synthesized compounds.

Table 1: Summary of Antimicrobial Activity of this compound Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| ZR-3 | Staphylococcus aureus | 15 | - | |

| Escherichia coli | 14 | - | ||

| Pseudomonas aeruginosa | 13 | - | ||

| Bacillus subtilis | 16 | - | ||

| Candida albicans | 12 | - | ||

| ZR-5 | Staphylococcus aureus | 25 | - | |

| Escherichia coli | 22 | - | ||

| Pseudomonas aeruginosa | 20 | - | ||

| Bacillus subtilis | 26 | - | ||

| Candida albicans | 23 | - | ||

| ZR-6 | Staphylococcus aureus | 20 | - | |

| Escherichia coli | 18 | - | ||

| Pseudomonas aeruginosa | 16 | - | ||

| Bacillus subtilis | 21 | - | ||

| Candida albicans | 19 | - | ||

| ZR-7 | Staphylococcus aureus | 18 | - | |

| Escherichia coli | 16 | - | ||

| Pseudomonas aeruginosa | 15 | - | ||

| Bacillus subtilis | 19 | - | ||

| Candida albicans | 17 | - | ||

| Ciprofloxacin | Staphylococcus aureus | 30 | - | |

| Escherichia coli | 28 | - | ||

| Pseudomonas aeruginosa | 26 | - | ||

| Bacillus subtilis | 32 | - | ||

| Fluconazole | Candida albicans | 25 | - |

Note: '-' indicates data not reported in the cited source.

Anticancer Activity Screening

The anticancer potential of benzimidazole derivatives is a significant area of research, with studies showing their efficacy against various cancer cell lines.[1][6][7] The cytotoxic effects of these compounds are typically evaluated using in vitro assays on different human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HT-29) and a healthy cell line are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anticancer Screening Workflow

Caption: General workflow for in vitro anticancer activity screening.

Table 2: Summary of Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2a | MDA-MB-231 (Breast) | 165.02 | [1] |

| MCF-7 (Breast) | - | [1] | |

| HT-29 (Colon) | - | [1] | |

| 23 | K-562 (Leukemia) | 2.0 | [8] |

| Z-138 (Lymphoma) | 2.0 | [8] | |

| 15 | K-562 (Leukemia) | 8.7 | [8] |

| Z-138 (Lymphoma) | 9.4 | [8] | |

| 33 | K-562 (Leukemia) | 29.6 | [8] |

Note: '-' indicates data not reported or activity was not significant in the cited source.

Conclusion

This compound derivatives represent a versatile scaffold for the development of new therapeutic agents. The preliminary biological screenings consistently demonstrate their potential as both antimicrobial and anticancer agents. The data presented in this guide highlights the promising activity of several derivatives, warranting further investigation, including mechanism of action studies, in vivo efficacy, and toxicity profiling, to advance these compounds in the drug discovery pipeline. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate novel benzimidazole-based compounds.

References

- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. researchgate.net [researchgate.net]

- 8. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (2-Benzimidazolylthio)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for (2-Benzimidazolylthio)-acetic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended to serve as a detailed resource, presenting available data in a structured format and outlining the experimental protocols for its synthesis and characterization.

Spectroscopic Data

Mass Spectrometry

The predicted mass spectrometry data for this compound (Molecular Formula: C₉H₈N₂O₂S) is presented below. The data, sourced from computational predictions, outlines the expected mass-to-charge ratios (m/z) for various adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.03793 |

| [M+Na]⁺ | 231.01987 |

| [M-H]⁻ | 207.02337 |

| [M+NH₄]⁺ | 226.06447 |

| [M+K]⁺ | 246.99381 |

| [M]⁺ | 208.03010 |

| [M]⁻ | 208.03120 |

¹H NMR Spectroscopy (Predicted)

The following table outlines the predicted proton NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar benzimidazole derivatives. The multiplicity of the signals (singlet, multiplet) is also indicated.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (4H) | 7.2 - 7.6 | Multiplet |

| S-CH₂ (2H) | ~ 4.0 | Singlet |

| COOH (1H) | 10.0 - 13.0 | Singlet |

| NH (1H) | ~ 12.5 | Singlet |

¹³C NMR Spectroscopy (Predicted)

The predicted carbon-13 NMR chemical shifts for this compound are presented below. These values are based on computational models and data from analogous structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~ 170 |

| C=N (Benzimidazole) | ~ 152 |

| Aromatic C-H | 110 - 125 |

| Aromatic C (quaternary) | 130 - 145 |

| S-CH₂ | ~ 35 |

Infrared (IR) Spectroscopy (Characteristic Absorptions)

The table below lists the characteristic infrared absorption frequencies for the key functional groups present in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| N-H (Benzimidazole) | 3100 - 3500 (broad) |

| C-H (Aromatic) | 3000 - 3100 |

| C=O (Carboxylic Acid) | 1680 - 1710 |

| C=N, C=C (Aromatic) | 1450 - 1620 |

| C-S | 600 - 800 |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is based on the reaction of 2-mercaptobenzimidazole with chloroacetic acid in the presence of a base.[1]

-

Reactant Preparation : In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.50 g, 0.01 mol) and potassium hydroxide (0.56 g, 0.01 mol) in absolute ethanol (100 ml).

-

Reaction Initiation : Heat the mixture with stirring under reflux.

-

Addition of Chloroacetic Acid : To the refluxing solution, add 2-chloroacetic acid (0.95 g, 0.01 mol) dropwise.

-

Reaction Progression : Continue heating and stirring the reaction mixture at 60°C for 4 hours.

-

Work-up : Cool the mixture to room temperature. Add water to precipitate the product.

-

Isolation and Purification : Filter the resulting white precipitate, wash with water, and dry in an oven at 50°C for 30 minutes. The crude product can be recrystallized from an appropriate solvent such as ethanol/water to yield the pure this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2][3] Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a glass wool plug into a clean NMR tube.[2]

-

¹H NMR Acquisition :

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

-

¹³C NMR Acquisition :

-

Use a higher concentration of the sample (20-100 mg) if possible, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

-

Acquire the spectrum using a standard proton-decoupled pulse sequence.

-

Set an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio.[4]

-

-

Data Processing :

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

ATR-FTIR :

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[5]

-

Record the spectrum.

-

-

KBr Pellet Method :

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation : Prepare a dilute solution of the sample (around 10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water.[6] A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.[6]

-

Instrument Setup :

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal.

-

-

Data Acquisition :

-

Acquire the mass spectrum over a suitable m/z range.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and inducing fragmentation.

-

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for structural characterization.

References

- 1. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemijournal.com [chemijournal.com]

- 6. researchgate.net [researchgate.net]

Solubility and stability of (2-Benzimidazolylthio)-acetic acid in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of (2-Benzimidazolylthio)-acetic acid. Due to a notable lack of specific experimental data for this compound in publicly accessible literature, this document leverages data from close structural analogs to provide valuable insights. Furthermore, it offers detailed, generalized experimental protocols to empower researchers in determining the physicochemical properties of this and other novel benzimidazole derivatives.

Core Concepts: Solubility and Stability

This compound is a molecule of interest in medicinal chemistry, belonging to the benzimidazole class of compounds, which are known for their diverse pharmacological activities. Understanding its solubility and stability is paramount for drug development, as these properties influence bioavailability, formulation, and shelf-life.

Solubility dictates the extent to which the compound dissolves in a solvent to create a homogeneous solution. It is a critical factor for absorption and distribution in biological systems. The molecule possesses both a hydrophobic benzimidazole core and a hydrophilic carboxylic acid group, suggesting a pH-dependent aqueous solubility and potential for dissolution in various organic solvents.

Stability refers to the ability of the compound to resist chemical degradation under various environmental conditions, including pH, temperature, and light. The thioether linkage in this compound is a potential site for oxidative degradation.

Solubility Profile

Aqueous Solubility

The aqueous solubility of benzimidazole derivatives is often low and pH-dependent. For structural analogs, the aqueous solubility is reported to be less than 1 mg/mL at a pH of 7.4, a consequence of the hydrophobic benzimidazole core[1]. The carboxylic acid moiety (predicted pKa ≈ 4.2) suggests that solubility will increase in alkaline conditions due to the formation of the more soluble carboxylate salt[1]. Conversely, in acidic conditions below its pKa, the compound will be in its less soluble free acid form.

Organic Solvent Solubility

This compound and its analogs are generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol[1].

Quantitative Solubility Data for Structural Analogs

To provide a reference for researchers, the following tables summarize quantitative solubility data for closely related benzimidazole and benzothiazole compounds.

Table 1: Aqueous Solubility of a Benzothiazole Analog

| Compound | Solvent/Condition | Solubility |

| 2-(2-Benzothiazolylthio)acetic acid | Aqueous buffer, pH 7.4 | >33.8 µg/mL |

Source: Burnham Center for Chemical Genomics, via PubChem[2]

Table 2: Solubility of Benzimidazole Analogs in Alcohols at Various Temperatures

| Compound | Solvent | Temperature (K) | Molar Fraction Solubility (x₁) |

| Benzimidazole | 1-Propanol | 298.15 | 0.138 |

| Benzimidazole | 1-Butanol | 298.15 | 0.115 |

| 2-Methylbenzimidazole | 1-Propanol | 298.15 | 0.185 |

| 2-Methylbenzimidazole | 1-Butanol | 298.15 | 0.153 |

Source: Domanska, U., et al., Journal of Chemical & Engineering Data[3]

Stability Profile

The primary anticipated route of degradation for this compound is the oxidation of the sulfur atom[1]. Therefore, it is recommended to store the compound under an inert atmosphere[1]. Stability is also expected to be influenced by pH, temperature, and light exposure.

pH Stability

For a structural analog, 2-(2-Benzothiazolylthio)acetic acid, degradation via hydrolysis is observed at a pH greater than 8.0[4]. It is plausible that this compound would exhibit similar lability in alkaline conditions.

Photostability

Many pharmaceutical compounds degrade upon exposure to light. The benzimidazole ring system can absorb UV radiation, potentially leading to photodegradation. Formal photostability studies are necessary to determine the compound's sensitivity to light and to establish appropriate handling and packaging requirements.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method, based on the principles described by Higuchi and Connors, is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of the compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm)

-

Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials securely and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, avoiding any solid material.

-

Immediately filter the aliquot through a syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility, correcting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Protocol for Forced Degradation and Stability Assessment

This protocol outlines a systematic approach to identify potential degradation pathways and establish the intrinsic stability of the compound.

Objective: To evaluate the stability of the compound under various stress conditions.

Materials:

-

This compound

-

Stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Mix the compound's stock solution with 0.1 M HCl. Heat the solution (e.g., at 60 °C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently, collecting samples at specified intervals. Neutralize samples before analysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and collect samples at various time points.

-

Thermal Stress: Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in an oven. Analyze at set time points.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Sample Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method. This method must be capable of separating the intact compound from all potential degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in the control.

-

Monitor the appearance and growth of new peaks, which represent degradation products.

-

Utilize a photodiode array (PDA) detector to assess peak purity and aid in the initial characterization of degradants.

-

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the characterization of this compound.

Caption: Plausible synthesis route for this compound.

Caption: General workflow for physicochemical characterization.

Caption: Experimental workflow for forced degradation studies.

Conclusion

While specific quantitative data on the solubility and stability of this compound are limited in current literature, this guide provides a robust framework for its physicochemical characterization. By utilizing data from structural analogs and implementing the detailed experimental protocols provided, researchers can systematically evaluate the properties of this and other novel benzimidazole derivatives, facilitating their advancement in the drug discovery and development pipeline.

References

- 1. [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid (60738-38-7) for sale [vulcanchem.com]

- 2. 2-(2-Benzothiazolylthio)acetic acid | C9H7NO2S2 | CID 80525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]

- 4. (2-Benzothiazolylthio)acetic Acid | 6295-57-4 | Benchchem [benchchem.com]

The Pharmacological Versatility of the Benzimidazole Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows for facile interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of benzimidazole-containing compounds, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anthelmintic Activity

Benzimidazole carbamates, such as albendazole and mebendazole, are broad-spectrum anthelmintic agents widely used in human and veterinary medicine.[1] Their primary mechanism of action involves the disruption of microtubule-dependent processes in parasitic helminths.

Mechanism of Action: Benzimidazoles selectively bind to the β-tubulin subunit of the parasite's microtubules.[2] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for cellular processes such as cell division, motility, and intracellular transport.[1][3] The disruption of microtubule formation ultimately leads to the death of the parasite.[2]

Signaling Pathway:

Caption: Anthelmintic Mechanism of Benzimidazoles.

Quantitative Data:

| Compound | Parasite | Assay | IC50/Effective Concentration | Reference |

| Albendazole | Haemonchus contortus | Adult Motility | 100% mortality at 1.25 mg/ml | [3] |

| Mebendazole | Giardia lamblia | Growth Inhibition | 30- to 50-fold more active than metronidazole | [3] |

| BZD31 | Fasciola hepatica | Ovicidal Assay | > 71% inhibition at 5 µM | [3] |

| 7c (piperazine derivative) | Trichinella spiralis | Larvicidal Assay | ~94% efficacy at 100 µg/mL (48h) | [3] |

| 5-nitro-2-phenyl-1H-benzimidazole | Pheretima posthuma | Paralysis and Death Time | Paralysis: 20 min, Death: 24 min at 100 mg/ml | [4] |

Experimental Protocols:

-

In Vitro Adult Motility Assay: This assay assesses the effect of compounds on the motility of adult worms, typically using earthworms (Pheretima posthuma) as a model.[3][5] Worms are placed in a petri dish with a saline solution containing various concentrations of the test compound. The time taken for paralysis and death of the worms is recorded.[5]

-

In Vitro Egg Hatch Assay (EHA): This assay evaluates the ovicidal activity of the compounds. Helminth eggs are recovered from fecal samples and incubated with different concentrations of the test compounds. The percentage of hatched eggs is then determined.[3]

-

In Vitro Larval Motility/Development Assay: This assay assesses the larvicidal effects of the compounds. Larvae are exposed to a range of concentrations of the test compound in a liquid medium, and their motility or development is monitored.[3]

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways controlling cell proliferation, survival, and apoptosis.

Mechanism of Action: A primary mechanism for many anticancer benzimidazoles is the disruption of microtubule dynamics, similar to their anthelmintic counterparts, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][7] Additionally, some derivatives act as inhibitors of crucial protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6][8] Inhibition of these receptors blocks downstream signaling pathways like PI3K/Akt and MEK/Erk, which are critical for cancer cell growth and survival.[6][7] Some compounds also induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[9]

Signaling Pathways:

Caption: Anticancer Mechanisms of Benzimidazoles.

Quantitative Data:

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Flubendazole | Pancreatic Cancer Cells | Cell Viability | 0.01 - 3.29 | [10] |

| Fenbendazole | Paraganglioma Cells | Cell Viability | 0.01 - 3.29 | [10] |

| Mebendazole | Colorectal Cancer Cells | Cell Viability | 0.01 - 1.26 | [10] |

| Fluoro aryl benzimidazole derivative 1 | HOS, G361, MCF-7, K-562 | Calcein Assay | 1.8, 2.0, 2.8, 7.8 | [11] |

| Benzimidazole derivative 10 (with sulfonamide) | MGC-803, PC-3, MCF-7 | MTT Assay | 1.02 - 5.40 | [11] |

| Thiazole/benzimidazole hybrid 26b | MCF-7 | EGFR TK Inhibition | 0.110 | [11] |

| Benzimidazole-triazole hybrid 32 | HCT-116, HepG2, MCF-7, HeLa | Anticancer Activity | 3.87 - 8.34 | [11] |

| N-phenyl-1,2,4-triazole compound 6a-c | MCF-7 | Cytotoxicity | 1.29 - 4.30 | [12] |

| B-norcholesteryl benzimidazole derivatives (7-11) | HeLa | Antiproliferative Activity | < 10 | [13] |

| Benzimidazole acylhydrazone derivative 5m | A549 (Lung) | MTT Assay | 7.19 | [14] |

| SL-9 | DLD-1 (Colon) | MTT Assay | 57.68 | [15] |

Experimental Protocols:

-

MTT Cell Viability Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[16][17]

-

Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is proportional to the number of viable cells.[17]

-

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] Cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and PI, which stains the nucleus of dead cells.[16]

Antiviral Activity

Benzimidazole derivatives have shown promise as antiviral agents against a range of DNA and RNA viruses.

Mechanism of Action: The antiviral mechanisms of benzimidazoles can vary. Some derivatives inhibit viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase.[18] Others may interfere with viral entry into host cells or other steps in the viral life cycle.[19]

Quantitative Data:

| Compound Class/Derivative | Virus | Assay | EC50 | Reference |

| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | Cell-based | As low as 20 nM | [20] |

| Assorted benzimidazole derivatives | Coxsackievirus B5 (CVB-5) | Antiviral Activity | 9 - 17 µM | [7] |

| Assorted benzimidazole derivatives | Respiratory Syncytial Virus (RSV) | Antiviral Activity | 5 - 15 µM | [7] |

| Substituted benzimidazole derivatives (97-98) | HIV-1 | Reverse Transcriptase Inhibition | 15.4 - 40 µM | [21] |

| Benzimidazole derivative 96a | Coxsackie virus | Antiviral Activity | 0.026 µM | [18] |

Experimental Protocols:

-

Plaque Reduction Assay: This is a standard method to determine the antiviral activity of a compound.

-

Cell Seeding: A monolayer of host cells is grown in a multi-well plate.

-

Virus Infection: The cells are infected with a known amount of virus.

-

Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of the test compound.

-

Incubation: The plates are incubated to allow the virus to form plaques (zones of cell death).

-

Plaque Counting: The plaques are stained and counted. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

-

Antifungal Activity

Benzimidazole compounds also exhibit significant activity against various fungal pathogens.

Mechanism of Action: Similar to their anthelmintic action, the primary antifungal mechanism of many benzimidazoles is the inhibition of tubulin polymerization, which disrupts fungal cell division and growth.[22] Some derivatives may also inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Quantitative Data:

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Mebendazole | Aspergillus niger, Candida albicans | 10 | [22] |

| Mebendazole | Aspergillus flavus | 50 | [22] |

| Benzimidazole derivative 11 (with oxadiazole) | Candida albicans | 3 | [22] |

| Benzimidazole derivative 11 (with oxadiazole) | Cryptococcus neoformans | 1.5 | [22] |

| Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j) | Candida glabrata | 0.97 | [1] |

| Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives 5a and 6a | Candida albicans, Rhodotorula sp. | 3.9 | [23] |

| Various benzimidazole derivatives | Enterococcus faecalis, Staphylococcus aureus | 12.5 - 400 | [24] |

| Various benzimidazole derivatives | Candida tropicalis | 6.25 - 400 | [24] |

Experimental Protocols:

-

Broth Microdilution Method: This is a common method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[25]

-

Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial dilutions of the benzimidazole compound in a suitable broth medium (e.g., RPMI-1640).[25]

-

Inoculum Preparation: A standardized suspension of the fungal strain is prepared.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated under appropriate conditions for fungal growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the fungus.[25]

-

Antihistaminic Activity

Certain benzimidazole derivatives act as antagonists of the histamine H1 receptor, making them useful in the treatment of allergic conditions.

Mechanism of Action: These compounds competitively block the binding of histamine to the H1 receptor, thereby preventing the downstream signaling that leads to allergic symptoms.

Quantitative Data:

| Compound | Receptor | Radioligand | Kᵢ (nM) | Reference |

| Carebastine | Histamine H1 | [³H]mepyramine | 75.86 | [19] |

| Mianserin | Human H1 Receptor | [³H]mepyramine | 27 ± 4 |

Experimental Protocols:

-

Radioligand Binding Assay: This assay directly measures the affinity of a compound for a specific receptor.

-

Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor are prepared.

-

Assay Setup: The membranes are incubated with a radiolabeled ligand (e.g., [³H]mepyramine) and various concentrations of the unlabeled test compound.

-

Filtration: The mixture is filtered to separate the bound from the unbound radioligand.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. The Ki value, which represents the binding affinity of the test compound, is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).

-

Anti-inflammatory Activity

Benzimidazole derivatives have been investigated for their anti-inflammatory properties.

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent inflammatory mediators.[2]

Signaling Pathway:

Caption: Anti-inflammatory Mechanism of Benzimidazoles.

Quantitative Data:

| Compound | Enzyme | Assay | IC50 (µmol/L) | Selectivity Index (SI) | Reference |

| Compound 68 (with oxadiazole) | COX-2 | EIA | 8.2 | > 12.1 | |

| Pyrimidine-5-carbonitrile hybrids (35-37) | COX-2 | EIA | 1.03 - 1.17 | 5.78 - 8.21 | |

| 1,5-diarylpyrazoles-urea hybrid (PYZ16) | COX-2 | Inhibition Assay | 0.52 | 10.73 | |

| Benzimidazole derivatives B2, B4, B7, B8 | COX enzymes | Luminol-enhanced chemiluminescence | Lower than ibuprofen | - | [2] |

Experimental Protocols:

-

In Vitro COX Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is incubated with a substrate, typically arachidonic acid.

-

Compound Addition: The reaction is carried out in the presence of various concentrations of the test compound.

-

Product Measurement: The amount of prostaglandin E2 (PGE2) produced is measured, usually by an enzyme immunoassay (EIA). The IC50 is the concentration of the compound that inhibits PGE2 production by 50%.

-

Proton Pump Inhibitory Activity

Substituted benzimidazoles, such as omeprazole, are potent inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.

Mechanism of Action: These benzimidazole derivatives are prodrugs that are activated in the acidic environment of the parietal cell secretory canaliculi. The activated form, a sulfenamide, forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition and a profound reduction in gastric acid secretion.

Signaling Pathway:

Caption: Mechanism of Proton Pump Inhibitors.

Quantitative Data:

| Compound | Enzyme | IC50 | Reference |

| Picoprazole | Gastric (H+ + K+)-ATPase | ~2 x 10⁻⁶ M |

Experimental Protocols:

-

In Vitro H+/K+-ATPase Inhibition Assay: This assay measures the activity of the proton pump and its inhibition by test compounds.

-

Preparation of H+/K+-ATPase Vesicles: Vesicles rich in H+/K+-ATPase are isolated from gastric mucosa.

-

ATPase Activity Assay: The rate of ATP hydrolysis by the enzyme is measured by quantifying the release of inorganic phosphate (Pi). The assay is performed in the presence and absence of the test compound to determine its inhibitory effect.

-